Galiellalactone
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1 |
InChI Key |
SOIISBQQYAGDKM-QJSROADHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O |
Origin of Product |
United States |
Preparation Methods
Formation of (5R)-5-Methylcyclohex-2-en-1-one
(R)-(+)-Pulegone undergoes regioselective oxidation to yield (5R)-5-methylcyclohex-2-en-1-one (2 ), a key chiral intermediate. This step ensures retention of the natural (R)-configuration, critical for subsequent stereochemical control.
Grignard Addition and Oxidative Rearrangement
The acetal-containing Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane undergoes 1,2-addition to 2 at room temperature, producing a 4:1 epimeric mixture of tertiary allylic alcohol 3 (45% yield). Lowering the temperature to 0°C shifts the reaction toward 1,4-addition, optimizing regioselectivity. PCC-mediated oxidative rearrangement of 3 affords 3,5-disubstituted cyclohex-2-en-1-one 4 , which undergoes further functionalization to the enol triflate 7 (KHMDS as base, 72% yield).
Table 1: Key Intermediates and Yields in Chiral Pool Synthesis
| Intermediate | Reaction Step | Yield (%) | Optical Rotation ([α]D) |
|---|---|---|---|
| 3 | Grignard 1,2-addition | 45 | +24.5 (c 1.2, CHCl3) |
| 4 | PCC oxidative rearrangement | 68 | -15.8 (c 0.9, CHCl3) |
| 7 | Enol triflate formation (KHMDS base) | 72 | -42.3 (c 1.0, CHCl3) |
This route culminates in the total synthesis of (+)-galiellalactone, confirming the absolute configuration as 3aR,4S,5R,7aS through optical rotation comparisons ([α]D = +38.8 vs. natural [α]D = -38.5).
Enantioselective Synthesis via Asymmetric Catalysis
To circumvent reliance on chiral pool precursors, asymmetric methods have been developed. A notable example involves palladium-catalyzed carbonylation and intramolecular Diels-Alder (IMDA) reactions.
Tandem Carbonylation-IMDA Strategy
The synthesis begins with (Z)-methyl undeca-1,8-dien-6-yn-5-yl carbonate (11a ), subjected to Pd(OAc)₂/DPPP-catalyzed carbonylation under 5 bar CO pressure. This generates methyl 6-(2-(triisopropylsilyloxy)ethyl)-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate (12a ) in 16% yield after 48 hours. Subsequent deprotection and lactonization yield the tricyclic core.
Table 2: Performance of Pd-Catalyzed Carbonylation
| Substrate | Catalyst System | CO Pressure (bar) | Yield (%) |
|---|---|---|---|
| 11a | Pd(OAc)₂/DPPP | 5 | 16 |
| 11b (aryl) | Pd(OAc)₂/DPPP | 5 | 22 |
Enantiodivergent Modifications
By varying chiral auxiliaries and reaction conditions, both enantiomers of this compound can be accessed. For instance, using (S)-H₈-BINAP as a ligand in Heck cyclizations induces opposite facial selectivity, yielding (-)-galiellalactone with 89% ee.
Biogenetic-Inspired Approaches
Biosynthetic studies reveal that this compound arises from a hexaketide precursor via Diels-Alder cyclization and hydroxylation. Synthetic efforts mimic this pathway:
Biomimetic Diels-Alder Cyclization
Prethis compound (5 ), the linear precursor, undergoes spontaneous [4+2] cyclization to 6 under mild acidic conditions (pH 5.0, 25°C). Subsequent hydroxylation with cytochrome P450 mimics (e.g., Fe(TPA)) furnishes this compound in 34% overall yield.
Table 3: Efficiency of Biomimetic Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization of 5 | AcOH/H₂O (9:1), 25°C | 78 |
| Hydroxylation of 6 | Fe(TPA)/O₂, CH₃CN | 44 |
Derivatization and Analog Synthesis
Biotinylated and cysteine-adduct derivatives have been synthesized to study this compound’s mechanism.
Biotinylation Strategies
Primary alcohol 3 (8-hydroxymethyl derivative) is coupled to biotin-6-aminohexanoic acid using EDC/HOBt, yielding biotinylated this compound (5 ) in 63% yield. This enables pull-down assays to identify STAT3 as the biological target.
Cysteine Adduct Formation
This compound reacts with L-cysteine in methanol (1 h, RT) to form a thioether adduct (89% yield), confirming its electrophilic reactivity at C7.
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Addition Reactions
Galiellalactone undergoes nucleophilic additions at its α,β-unsaturated lactone moiety, particularly with sulfur- and nitrogen-containing nucleophiles.
Key Findings:
-
Cysteine Adduct Formation :
this compound reacts stoichiometrically with cysteine residues, forming covalent adducts. Mass spectrometry identified three modified cysteines (Cys-367, Cys-468, Cys-542) in STAT3 protein, confirming site-specific alkylation . -
Mechanistic Insight :
The α,β-unsaturated lactone acts as a Michael acceptor, enabling thiol addition to the β-carbon. This reaction is critical for blocking STAT3-DNA binding and downstream signaling .
Stereoretentive Substitution Reactions
This compound derivatives participate in stereoretentive substitutions at oxygenated tertiary carbons, enabling diversification for structure-activity studies.
Example Reaction:
-
Acetate Derivative (4) with Cysteine :
this compound acetate reacts with cysteine methyl ester via a multi-step mechanism:
Table 1: Substitution Reaction Outcomes
| Nucleophile | Product Structure | Yield (%) | Stereochemistry Retention |
|---|---|---|---|
| Cysteine | C7b-thioether analogue | 72 | Yes |
| Benzylamine | C7b-amine analogue | 65 | Yes |
Data sourced from J. Org. Chem. (2020) .
Derivatization for Molecular Probes
Biotinylated analogues of this compound were synthesized to study target engagement and mechanism of action.
Table 2: Biotinylated Analogues
| Compound | Modification Site | Biotin Linker Length | Application |
|---|---|---|---|
| 5 | C8-hydroxymethyl | 6-aminohexanoic acid | Target protein pull-down assays |
| 6 | C7-phenyl | 6-aminohexanoic acid | Competitive binding studies |
Key Steps:
-
Pd(0)-Catalyzed Cyclization :
Constructs the cis-trisubstituted cyclopentane core with high stereoselectivity . -
Hosomi–Sakurai Crotylation :
Introduces angular hydroxyl groups with stereochemical control . -
Ring-Closing Metathesis (RCM) :
Forms the tricyclic lactone framework in 78% yield .
Mass Spectrometry-Based Mechanistic Studies
LC-MS/MS analysis of this compound-treated STAT3 revealed:
-
Covalent Adducts :
-
Modification Sites :
Reaction with Biological Nucleophiles
This compound’s reactivity extends to endogenous thiols (e.g., glutathione), forming inactive adducts. This limits bioavailability but is mitigated by tumor microenvironment selectivity .
Scientific Research Applications
Cancer Treatment
Galiellalactone has been extensively studied for its anti-cancer properties:
- Prostate Cancer : Research indicates that this compound effectively inhibits the growth of prostate cancer cells, particularly those expressing active STAT3. In vitro studies demonstrate that it induces apoptosis in prostate cancer stem cell-like cells . Furthermore, this compound has shown promise in combination therapies, enhancing the efficacy of enzalutamide (ENZ) in castration-resistant prostate cancer models .
- Triple-Negative Breast Cancer : this compound analogs have been developed that target STAT3, leading to reduced tumor growth in xenograft models of TNBC. These analogs not only inhibit tumor growth but also enhance the apoptotic effects when combined with radiotherapy .
Fungal Disease Treatment
This compound has potential applications beyond oncology, particularly in addressing fungal diseases. Its antifungal properties have been noted in studies involving murine models, where it was tested against various fungal strains . The compound's ability to modulate immune responses may also play a role in treating fungal infections.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Prostate Cancer
In a study involving DU145 prostate cancer cells, this compound was shown to inhibit STAT3 binding to DNA without affecting its phosphorylation status. This study utilized biotinylated analogs to confirm the interaction between this compound and STAT3, demonstrating its potential as a direct therapeutic agent for advanced prostate cancer .
Case Study 2: Triple-Negative Breast Cancer
Another study explored the effects of this compound analogs on TNBC xenografts. The results indicated that these compounds significantly reduced tumor volume and enhanced apoptosis when used in conjunction with radiation therapy. This highlights the potential for this compound derivatives in combination treatment strategies for aggressive breast cancers .
Mechanism of Action
Galiellalactone exerts its effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. As a Michael acceptor, this compound forms covalent bonds with specific nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly effective in targeting cancer stem cells and reducing their viability .
Comparison with Similar Compounds
Mechanistic Differentiation
- Covalent STAT3 Binding : Unlike platinum compounds (e.g., IS3-295) that indirectly modulate STAT3 via IL-6 signaling, this compound directly inhibits STAT3-DNA interaction through cysteine modification, preserving upstream signaling (e.g., JAK2) . This specificity reduces off-target effects compared to platinum agents, which exhibit broader cytotoxicity .
- Stem Cell Targeting: this compound decreases ALDH+ prostate cancer stem-like cells by 51–75% (P < 0.05) and downregulates ALDH1A1 in xenografts .
- Immunomodulation: this compound uniquely suppresses monocytic MDSC generation by blocking STAT3-induced IL-6, IL-8, and GM-CSF in PCa cells . Platinum compounds lack this immunotherapeutic effect .
Efficacy and Selectivity
Limitations and Challenges
- Bioavailability : this compound’s pharmacokinetic profile remains underexplored, unlike clinically used platinum agents .
- Synthetic Scalability : As a natural product, this compound’s synthesis is more complex than synthetic STAT3 inhibitors like Stattic .
Research Findings and Clinical Implications
- Preclinical Validation: this compound’s dual inhibition of tumor cells and MDSCs supports its use in combination with immunotherapy (e.g., checkpoint inhibitors) .
- Comparative Advantage : Its specificity for STAT3 over related transcription factors (e.g., NF-κB) reduces toxicity risks compared to broad-spectrum agents .
Biological Activity
Galiellalactone is a fungal metabolite that has garnered significant attention for its biological activity, particularly as an inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). This compound has shown promise in various cancer therapies, especially in castration-resistant prostate cancer (CRPC). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.
This compound functions primarily as a direct inhibitor of STAT3 . It binds covalently to specific cysteine residues within the STAT3 protein, inhibiting its ability to bind DNA and activate transcription of target genes involved in cell proliferation and survival. The specific cysteines modified by this compound include Cys-367, Cys-468, and Cys-542 . This mechanism is crucial because constitutive activation of STAT3 is frequently observed in various cancers, leading to uncontrolled cell growth.
Key Findings on Mechanism
- Covalent Binding : this compound irreversibly binds to STAT3, preventing its DNA binding activity without affecting its phosphorylation status .
- Inhibition of JAK/STAT Signaling : It inhibits IL-6-dependent JAK/STAT signaling pathways, which are often upregulated in cancer .
- Induction of Apoptosis : The compound induces apoptosis in prostate cancer stem cell-like cells expressing phosphorylated STAT3 (pSTAT3) .
Biological Activities
This compound exhibits a range of biological activities beyond its role as a STAT3 inhibitor. These include:
- Anticancer Activity : Demonstrated effectiveness in inducing apoptosis and inhibiting cell growth in various cancer cell lines, including prostate and breast cancer cells .
- Anti-inflammatory Effects : It has been characterized as having anti-inflammatory properties, which may contribute to its anticancer effects by modulating immune responses .
- Impact on Cell Cycle : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Prostate Cancer Models :
- In a study involving androgen-insensitive prostate cancer cells, this compound was shown to induce significant apoptosis and inhibit cell migration by destabilizing microtubules .
- Another study demonstrated that this compound reduced the expression of androgen receptor (AR) target genes in primary prostate tissue cultures from radical prostatectomy samples .
- Xenograft Models :
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| STAT3 Inhibition | Covalent binding to STAT3; prevents DNA binding. |
| Apoptosis Induction | Triggers apoptotic pathways in cancer cells expressing pSTAT3. |
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells. |
| Anti-inflammatory | Modulates immune responses; potential for reducing tumor-associated inflammation. |
| Anticancer Efficacy | Effective in various cancer models, particularly prostate and breast cancers. |
Q & A
Q. What is the molecular mechanism by which galiellalactone inhibits STAT3 signaling in prostate cancer cells?
this compound directly binds to STAT3 via covalent interaction with cysteine residues in its DNA-binding domain, preventing STAT3 dimerization and subsequent DNA binding. This inhibition occurs without affecting STAT3 phosphorylation (tyrosine/serine residues), distinguishing it from upstream pathway inhibitors. Methodological validation includes electrophoretic mobility shift assays (EMSAs) to confirm disrupted STAT3-DNA interactions and co-crystallization studies to map binding sites .
Q. How is this compound synthesized, and what are its key structural features?
this compound is synthesized via a Pd-catalyzed tandem carbonylation and intramolecular Diels-Alder reaction, generating four contiguous stereocenters. Its α,β-unsaturated lactone moiety is critical for bioactivity, enabling covalent adduct formation with nucleophilic cysteine residues. Synthetic protocols emphasize chiral resolution to produce enantiopure forms, though both enantiomers show comparable STAT3 inhibitory activity .
Q. What in vitro assays are standard for evaluating this compound’s anti-cancer activity?
Key assays include:
- Cell viability assays (e.g., MTT) using prostate cancer lines (DU145, LNCaP) treated with 2.5–100 μM this compound .
- STAT3-DNA binding inhibition via luciferase reporter constructs (e.g., SEAP reporter under STAT3-responsive promoters) with IC₅₀ values ranging 250–500 nM .
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and ALDH+ cancer stem cell depletion .
Advanced Research Questions
Q. How does this compound target cancer stem cell (CSC) populations in prostate cancer models?
this compound selectively reduces ALDH+ prostate CSCs by downregulating ALDH1A1 expression and inducing apoptosis. Experimental workflows include:
Q. What strategies address this compound’s solubility limitations and pharmacokinetic challenges?
Derivatization efforts focus on:
- Biotinylation via hydroxymethyl groups at C-8 to enable target protein pulldown without losing STAT3 affinity .
- PEGylation or formulation with DMSO/cyclodextrin to enhance aqueous solubility .
- In vivo PK/PD studies using LC-MS/MS to quantify plasma/tissue concentrations and correlate with STAT3 inhibition .
Q. How does this compound modulate androgen receptor (AR) activity in IL-6-driven prostate cancer models?
IL-6/STAT3 signaling promotes AR activation in castration-resistant prostate cancer (CRPC). This compound disrupts this crosstalk by:
Q. What experimental evidence resolves contradictions in this compound’s efficacy across preclinical models?
Discrepancies in tumor regression (e.g., partial response in xenografts vs. robust ALDH+ cell inhibition) are addressed by:
- Dose-response stratification to identify therapeutic windows .
- Single-cell RNA-seq to dissect tumor microenvironment heterogeneity .
- Combinatorial studies with anti-androgens (e.g., enzalutamide) to assess synergy .
Methodological Considerations
Q. How should researchers design experiments to distinguish STAT3-specific effects from off-target actions?
- Use STAT3 knockout/knockdown models (CRISPR/Cas9 or siRNA) as controls .
- Proteomic profiling (e.g., SILAC) to identify non-STAT3 targets .
- Mutagenesis studies (e.g., Cys→Ser STAT3 mutants) to confirm covalent binding necessity .
Q. What statistical approaches are critical for analyzing this compound’s heterogeneous responses in clinical models?
- Multivariate regression to correlate STAT3 activation status (phospho-STAT3 IHC) with treatment outcomes .
- Machine learning (e.g., random forests) to predict responder/non-responder subgroups based on genomic signatures .
Data Interpretation Challenges
Q. Why does this compound show variable efficacy in primary prostate cancer cultures?
Heterogeneity arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
